molecular formula C11H12Cl2O4 B14588396 2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole CAS No. 61404-65-7

2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole

Cat. No.: B14588396
CAS No.: 61404-65-7
M. Wt: 279.11 g/mol
InChI Key: DDKJUFWFRIOOER-UHFFFAOYSA-N
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Description

2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole is an organic compound with the molecular formula C10H10Cl2O3 It is a derivative of benzodioxole, featuring two 2-chloroethoxy groups attached to the 2-position of the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole typically involves the reaction of catechol with 2-chloroethanol in the presence of a strong base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzodioxole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or ethers.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

61404-65-7

Molecular Formula

C11H12Cl2O4

Molecular Weight

279.11 g/mol

IUPAC Name

2,2-bis(2-chloroethoxy)-1,3-benzodioxole

InChI

InChI=1S/C11H12Cl2O4/c12-5-7-14-11(15-8-6-13)16-9-3-1-2-4-10(9)17-11/h1-4H,5-8H2

InChI Key

DDKJUFWFRIOOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(OCCCl)OCCCl

Origin of Product

United States

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